molecular formula C6H5ClO3 B1202319 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one CAS No. 7559-81-1

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Cat. No. B1202319
CAS RN: 7559-81-1
M. Wt: 160.55 g/mol
InChI Key: WSVIQCQIJLDTEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one involves specific reactions that allow for the introduction of functional groups and structural modifications. For instance, the reaction with secondary amines leads to the formation of 2-aminomethyl derivatives, showcasing its nucleophilic substitution capabilities (Konopíková et al., 1996). Additionally, acylation reactions have been explored, providing pathways to mono- or disubstituted products, which demonstrate its versatility in synthetic organic chemistry (Veverka & Kráľovičová, 1990).

Molecular Structure Analysis

The molecular structure of derivatives of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, such as those studied through NMR spectroscopy and X-ray diffraction, reveals intricate details about their conformations and bonding patterns. These studies help understand the compound's reactivity and properties (Bonacorso et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one showcase its reactivity towards nucleophiles, leading to various derivatives with potential biological activity. The formation of 2-amino derivatives and the acylation of phenolic groups highlight its chemical versatility and potential for the development of new compounds with diverse functionalities (Litvinov & Shestopalov, 2011).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting points, and crystalline structure, is crucial for the application of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one in various fields. These properties are influenced by the compound's molecular structure and the presence of functional groups (You, 2004).

Chemical Properties Analysis

The chemical properties of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one, including its reactivity towards various chemical reagents, nucleophilic substitution capabilities, and potential for forming derivatives with herbicidal and growth regulatory activity, underscore its significance in synthetic organic chemistry and potential applications in agriculture (Veverka & Kráľovičová, 1990).

Scientific Research Applications

  • Organochlorine Compound and Epoxide

    • Epichlorohydrin (ECH) is an organochlorine compound and an epoxide . Despite its name, it is not a halohydrin . It is a colorless liquid with a pungent, garlic-like odor, moderately soluble in water, but miscible with most polar organic solvents .
    • It is a chiral molecule generally existing as a racemic mixture of right-handed and left-handed enantiomers . Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
  • Anticancer Agents

    • 2-Chloromethyl-4 (3 H )-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .
    • In ongoing research of novel anticancer agents with 4-anilinoquinazoline scaffold, a series of novel 2-chloromethyl-4 (3 H )-quinazolinones are needed as key intermediates .
  • Aromatic Substitution

    • Aromatic substitution is another application of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one . This process involves the substitution of one or more hydrogen atoms in an aromatic system with substituents, such as the chloromethyl group .
  • Hyper Cross-linked Polymers (HCPs)

    • Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . The HCP material is in most cases synthesized by Friedel Craft reactions .
    • HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc .
    • They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .
  • Salicylic Acid Derivative

    • A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute ASA .
    • Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .
  • Chloromethylation of Aromatic Compounds

    • Chloromethylation of aromatic compounds is another application of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one . This process involves the substitution of one or more hydrogen atoms in an aromatic system with substituents, such as the chloromethyl group .

Safety And Hazards


  • Toxicity : Chloromethyl compounds can be toxic. Handle with care.

  • Irritant : May cause skin and eye irritation.

  • Environmental impact : Dispose of properly to prevent environmental contamination.


Future Directions

Research on chloromethyl isocoumarin should explore:



  • Biological activities : Investigate its potential as an antimicrobial, anticancer, or enzyme inhibitor.

  • Derivatives : Synthesize novel derivatives for improved properties.

  • Formulation : Develop suitable dosage forms for therapeutic applications.


properties

IUPAC Name

2-(chloromethyl)-5-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVIQCQIJLDTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064741
Record name 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy-
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Molecular Weight

160.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

CAS RN

7559-81-1
Record name Chlorokojic acid
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Record name Chlorokojic acid
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Record name Chlorokojic acid
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Record name 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy-
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Record name 4H-Pyran-4-one, 2-(chloromethyl)-5-hydroxy-
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Record name 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one
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Record name CHLOROKOJIC ACID
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Synthesis routes and methods I

Procedure details

50 g(351.8 mmol) of kojic acid was dissolved in 250 ml of N,N-dimethylformamide. The resulting solution was cooled in a ice bath of 10° C. and 30 ml(411.3 mmole) of thionyl chloride was added dropwise thereto. The mixture was stirred at a room temperature for 2 hours and 2000 ml of ice water was added. The precipitates were filtered and dissolved into 1000 ml of ethyl acetate. The reaction product was dried over magnesium sulfate, decolored with active charcoal and filtered. The filtrate was concentrated and hexane was added to give crystals, which was then dried under vacuum to give 37.5 g(66.83%) of the desired chlorokojic acid as a yellow solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2000 mL
Type
reactant
Reaction Step Three
Yield
66.83%

Synthesis routes and methods II

Procedure details

A 2-liter 3-neck round bottom flask was equipped with a mechanical stirrer. The flask was charged with kojic acid (0.25 kg, 1.759 mol) and 750 ml acetonitrile at 0° C. The kojic acid was insoluble in acetonitrile and stayed as a suspension. Thionyl chloride (140 ml, 1.919 mol) was added dropwise via a dropping funnel at ice bath temperature. The solid slowly dissolved to give a red clear solution. After 15 minutes, a white solid appeared. After 3 hrs at 0° C., the insoluble solid was filtered. The solid was filtered by suction filtration. The solid was mixed with water (0.5L) and then filtered. The acetonitrile mother liquor was reduced to 15% of the original volume and filtered. The solid was washed with water (200 ml) and then acetonitrile (50 ml). The combined solid was dried to constant weight (269 g, 95.2% yield). M.p. 166-1680° C. [lit value 166-167° C.]. 1H-NMR (DMSO-d6) δ: 4.66 (s, 2H, CH2Cl), 6.57 (s, 1H, CH), 8.12 (s, 1H, CH), 9.3 (br. s, 1H, OH).
Quantity
0.25 kg
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95.2%

Synthesis routes and methods III

Procedure details

To a stirred solution of 5-hydroxy-2-hydroxymethyl-pyran-4-one (1) (100.0 g, 703.68 mmol) in dichloromethane (750 mL) was added SOCl2 (102.0 mL) very slowly and the reaction mixture was stirred at room temperature for 16 h. After completion of the reaction, the solvent was evaporated to remove volatile compounds under reduced pressure to get a crude compound. It was then purified by hexane wash to get 2-chloromethyl-5-hydroxy-pyran-4-one (2) (70.0 g, 61.96%) as an off white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
Reactant of Route 2
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
Reactant of Route 3
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
Reactant of Route 4
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
Reactant of Route 6
2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

Citations

For This Compound
64
Citations
K Hryniewicz, K Stadnicka, A Pattek-Janczyk - Journal of Molecular …, 2009 - Elsevier
… 2-Chloromethyl-5-hydroxy-4H-pyran-4-one (1), known as chlorokojic acid (C 6 H 5 ClO 3 ), belongs to the hydroxypyrones such as kojic acid, maltol or ethyl maltol of biological activity, …
Number of citations: 5 www.sciencedirect.com
MD Aytemir, Ü Çaliş, M Özalp - Archiv der Pharmazie: An …, 2004 - Wiley Online Library
… 2-chloromethyl-5-hydroxy-4H-pyran-4-one (chlorokojic acid) 1, with the ring hydroxyl being uneffected. Subsequently, the chloro derivative 1 was reduced with zinc dust in conc. …
Number of citations: 142 onlinelibrary.wiley.com
B Berk, D Us, S Öktem, ZT KOCAGÖZ… - Turkish Journal of …, 2011 - journals.tubitak.gov.tr
The World Health Organization lists tuberculosis among the top 3 leading causes of death from a single infectious agent, and reported cases of multidrug-resistant tuberculosis (MDR-TB…
Number of citations: 12 journals.tubitak.gov.tr
D Us, E Gürdal, B Berk, S Öktem… - Turkish Journal of …, 2009 - journals.tubitak.gov.tr
A series of 3-hydroxy-6-methyl-2-((4-substitutedpiperazin-1-yl) methyl)-4H-pyran-4-one structured compounds were synthesized by reacting 5-hydroxy-2-methyl-4H-pyran-4-one with …
Number of citations: 18 journals.tubitak.gov.tr
JH Looker, TT Okamoto, ER Magnuson… - The Journal of …, 1962 - ACS Publications
… Chlorokojic Acid (2-Chloromethyl-5-hydroxy-4H-pyran4- one) (III).—This substance was prepared by the procedure of Yabuta; mp and lit.,5 mp 166-167. 2-Chloromethyl-5 -mesyloxy-1,4…
Number of citations: 0 pubs.acs.org
B Borah, KD Dwivedi, LR Chowhan - Polycyclic Aromatic …, 2022 - Taylor & Francis
Pyrano[3,2-b]pyrans are an important class of heterocyclic compound containing fused 4H-pyrans rings that are a structural constituent of many natural, non-natural, drug candidates, …
Number of citations: 9 www.tandfonline.com
D Us, B Berk, EECE GÜRDAL… - Turkish Journal of …, 2010 - journals.tubitak.gov.tr
A series of 3-hydroxy-6-methyl-2-[(substitutedpiperidine-1-yl) methyl]-4H-pyran-4-one structured compounds were synthesized by reacting 5-hydroxy-2-methyl-4H-pyran-4-one with …
Number of citations: 14 journals.tubitak.gov.tr
IN Domnin, LA Remizova, AD Misharev… - Russian journal of …, 2008 - Springer
… 5-Hydroxy-2-hydroxymethyl-6-iodo-4H-pyran4-one (IIb) [17], 2-chloromethyl-5-hydroxy-4H-pyran4-one (IIc) [1], 5-hydroxy-2-hydroxymethylpyridin4(1H)-one (IId) [18], 5-benzyloxy-4-oxo-…
Number of citations: 3 link.springer.com
ESH El Ashry, Y El Kilany… - Journal of Carbohydrate …, 1987 - Taylor & Francis
… prepared by the glucosidation of 2-chloromethyl-5-hydroxy-4H-pyran-4one. Nucleophilic displacement of the chlorine with azide ion gave the corresponding azidodeoxy derivative that …
Number of citations: 0 www.tandfonline.com
K Hryniewicz, K Stadnicka, A Pattek-Janczyk - J Mol Struct, 2009
Number of citations: 12

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